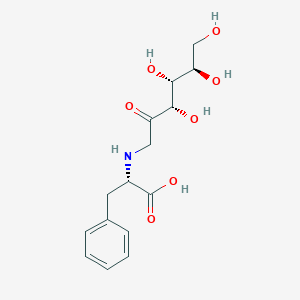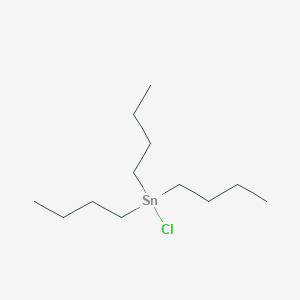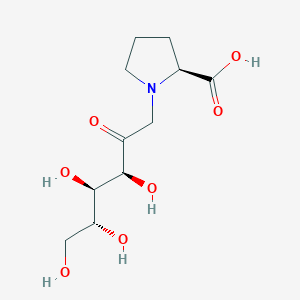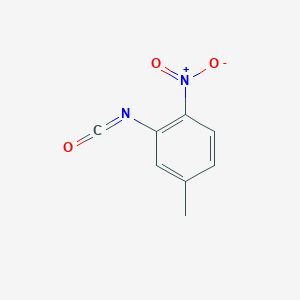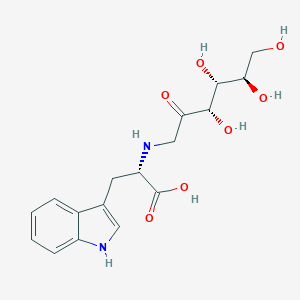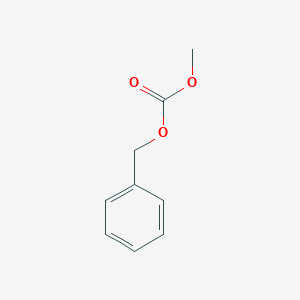
苄基甲基碳酸酯
概述
描述
Benzyl methyl carbonate, also known as carbonic acid, methyl phenylmethyl ester, is an organic compound with the molecular formula C9H10O3. It is a carbonate ester derived from benzyl alcohol and methyl carbonate. This compound is of interest due to its applications in organic synthesis and its potential use as a protecting group for alcohols and amines.
科学研究应用
Benzyl methyl carbonate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines, facilitating the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: It is used in the production of polymers, lubricants, and as a solvent in various chemical processes.
作用机制
Target of Action
Benzyl Methyl Carbonate (BMC) is a chemical compound that primarily targets organic molecules in various chemical reactions . It is often used in the synthesis of other compounds, where it interacts with its targets to induce changes in their molecular structure .
Mode of Action
The mode of action of BMC involves its interaction with its targets, leading to changes in their molecular structure. For instance, in the electrosynthesis of BMC from benzyl alcohol and carbon dioxide, BMC interacts with the catalyst (such as Cu nanoparticles) to facilitate the reaction . In another example, BMC is used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
BMC affects various biochemical pathways, particularly those involved in the synthesis of other compounds. For instance, in the synthesis of non-symmetric benzyl carbonate derivatives, BMC is used as a reagent in conjunction with an organocatalyst for the selective methoxycarbonylation of diversely substituted benzylic alcohols . In another example, BMC is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key pathway in the formation of carbon–carbon bonds .
Pharmacokinetics
Its properties can be inferred from its chemical structure and its interactions in various chemical reactions .
Result of Action
The result of BMC’s action is the formation of new compounds through various chemical reactions. For instance, in the electrosynthesis of BMC from benzyl alcohol and carbon dioxide, the result is the formation of BMC . In the Suzuki–Miyaura cross-coupling reaction, the result is the formation of new carbon–carbon bonds .
Action Environment
The action of BMC is influenced by various environmental factors, including the presence of catalysts, the concentration of reactants, and the reaction conditions such as temperature and pressure . These factors can influence the efficacy and stability of BMC in various chemical reactions.
生化分析
Biochemical Properties
Benzyl Methyl Carbonate participates in several biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it is involved in the methoxycarbonylation of diversely substituted benzylic alcohols
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
准备方法
Synthetic Routes and Reaction Conditions: Benzyl methyl carbonate can be synthesized through the reaction of benzyl alcohol with dimethyl carbonate. This reaction typically occurs in the presence of a base such as sodium methoxide or an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction conditions often involve mild temperatures and short reaction times to achieve high yields and selectivity .
Industrial Production Methods: In an industrial setting, the continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate is a preferred method. This process utilizes dimethyl carbonate as both a reagent and solvent, along with an organocatalyst, to produce benzyl methyl carbonate efficiently .
化学反应分析
Types of Reactions: Benzyl methyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: It can react with nucleophiles such as amines to form carbamates.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce benzyl alcohol and methanol.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary and secondary amines, with reactions typically occurring under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like titanium alkoxides or organotin compounds are often employed.
Major Products Formed:
Nucleophilic substitution: Carbamates
Hydrolysis: Benzyl alcohol and methanol
Transesterification: Various carbonate esters
相似化合物的比较
- Benzyl ethyl carbonate
- Benzyl propyl carbonate
- Methyl phenyl carbonate
Comparison: Benzyl methyl carbonate is unique due to its specific reactivity and selectivity in nucleophilic substitution reactions. Compared to benzyl ethyl carbonate and benzyl propyl carbonate, it offers different steric and electronic properties, which can influence the outcome of chemical reactions. Methyl phenyl carbonate, while similar, has different solubility and reactivity profiles due to the absence of the benzyl group.
属性
IUPAC Name |
benzyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEPKHDCMGFQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928021 | |
| Record name | Benzyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13326-10-8 | |
| Record name | Carbonic acid, methyl phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013326108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes benzyl methyl carbonate a useful reagent in palladium-catalyzed reactions?
A1: Benzyl methyl carbonate serves as an effective benzylation reagent in the presence of palladium catalysts. Research indicates that palladium complexes, particularly those with bisphosphine ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene), can cleave the benzylic C-O bond in BMC. [, ] This cleavage facilitates the transfer of the benzyl group to various nucleophiles, enabling reactions like benzylation of malonates, amines, and phenols. [] The choice of ligand significantly influences the reaction outcome, with DPEphos (bis[(2-diphenylphosphino)phenyl] ether) proving superior for reactions involving amines and phenols. []
Q2: Can you provide an example of benzyl methyl carbonate's application in synthesizing complex molecules?
A2: Certainly. [] describes a method for the regioselective C3-benzylation of indoles using benzyl methyl carbonate. This reaction is valuable because it provides access to a diverse range of 3-benzylindolenine products, which are important structural motifs in many biologically active compounds. The reaction proceeds under mild conditions and exhibits broad substrate scope, highlighting the utility of BMC in complex molecule synthesis.
Q3: Beyond its role as a benzylating agent, are there other applications for benzyl methyl carbonate?
A4: Research highlights the potential of BMC in electrocatalysis. [] explored its use in the electrocatalytic synthesis of benzyl methyl carbonate from benzyl alcohol and carbon dioxide. By embedding copper nanoparticles within an ordered mesoporous carbon material, researchers created a catalyst (Cu/OMC-X) capable of efficiently facilitating this reaction. This finding suggests a potential avenue for utilizing BMC in CO2 fixation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


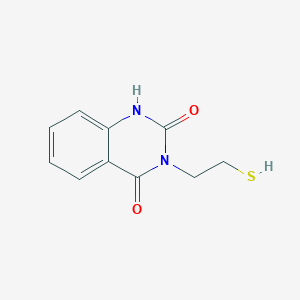
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
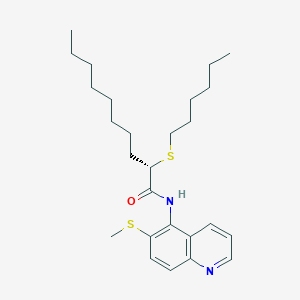

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

